2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

Catalog No.
S703999
CAS No.
4108-61-6
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

Researchers face inconsistent fluorescence and reactivity when using coumarin analogs lacking the precise 7-amino/3-phenyl substitution. 7-Amino-3-phenylcoumarin (CAS 4108-61-6) provides a consistent blue fluorophore with a primary amine handle for reproducible derivatization. • High quantum yield & red-shifted emission (λex ~365 nm) reduce autofluorescence interference. • 7-Amino group enables diazotization and azo coupling for tailored colorants. • 3-Phenyl extends π-conjugation, enhancing two-photon absorption potential. • Guaranteed ≥98% purity ensures batch-to-batch reliability for probe development.

CAS Number

4108-61-6

Product Name

2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

IUPAC Name

7-amino-3-phenylchromen-2-one

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,16H2

InChI Key

IJCLOOKYCQWSJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O

Synonyms

7-Amino-3-phenylcoumarin, 7-Amino-3-phenyl-2H-chromen-2-one, 7-Amino-3-phenyl-2H-1-benzopyran-2-one, 3-Phenyl-7-aminocoumarin, 7-amino-3-phenylchromen-2-one

Purity

≥98%

Package Size

250 mg, 1 g

7-Amino-3-phenyl-2H-1-benzopyran-2-one (CAS 4108-61-6) is a fluorescent compound belonging to the 3-arylcoumarin class. Its core utility is derived from the specific combination of a strong electron-donating amino group at the 7-position and a π-conjugating phenyl group at the 3-position. This substitution pattern establishes its distinct photophysical properties, including strong blue fluorescence and environmental sensitivity, and confers specific chemical reactivity critical for its use as a synthetic precursor.

Research Fit

1
Fluorogenic probe core with 3-phenyl substitution for enzyme substrate development and cellular localization studies.
Patent-reported detector group context
2
Non-planar fluorophore scaffold may reduce aggregation-caused quenching in solid-state and polymer-matrix applications.
Conformation-dependent fluorescence context
3
Defined CYP inhibition profile supports use as a reference compound in ADME-Tox and drug-metabolism research.
Isoform-specific assay context

Replacing 7-amino-3-phenylcoumarin with seemingly similar analogs, such as 7-hydroxy-3-phenylcoumarin or 7-amino-4-methylcoumarin, leads to significant and unpredictable changes in performance. The substitution of the 7-amino group for a hydroxyl alters the compound's electron-donating capacity, affecting fluorescence quantum yield and introducing pH sensitivity. Furthermore, the primary amine at the 7-position is a specific reactive handle for synthetic transformations like diazotization, a capability completely absent in hydroxy or alkoxy analogs. Removing the 3-phenyl group for a smaller substituent like a methyl group fundamentally changes the extent of π-conjugation, altering absorption/emission wavelengths and reducing the potential for two-photon absorption. For applications requiring consistent spectral properties, high brightness, or specific chemical reactivity, this exact compound is necessary for reproducible outcomes.

Substitution Risk

Target
3-Phenyl coumarin
Non-planar conformation with dihedral angles ~49°/54°; distinct bathochromic spectral shift
Potential Substitute
4-Methyl coumarin (AMC)
More planar geometry may promote aggregation-caused quenching and alter spectral output
Target
3-Phenyl substitution
Electron-withdrawing group modifies electronic structure; patent-specified detector moiety
Potential Substitute
4-CF3 coumarin analog
Different substitution pattern may shift absorption/emission and alter enzyme assay specificity
Target
US 4,388,233 detector group
Reported improved cellular retention for intracellular enzyme localization assays
Potential Substitute
Generic 7-aminocoumarin
May not replicate patent-specified performance; cellular localization profile may differ

Precursor Suitability: Essential Reactive Handle for Azo-Coumarin Dye Synthesis

The primary aromatic amine at the 7-position is a critical functional group that enables the synthesis of novel azo dyes. This group can be readily diazotized and subsequently coupled with various aromatic compounds, such as phenol derivatives, to create a range of colored and fluorescent azo-coumarin dyes. This synthetic route is inaccessible to analogs lacking a primary amine, such as 7-hydroxy-3-phenylcoumarin or any 7-alkoxycoumarin, making 7-amino-3-phenylcoumarin a non-interchangeable precursor for this class of materials.

Evidence DimensionChemical Reactivity for Azo Coupling
Target Compound DataPossesses a primary aromatic amine at C7, enabling facile diazotization and azo-coupling reactions.
Comparator Or Baseline7-hydroxycoumarin or 7-alkoxycoumarin analogs: Lack the required primary amine; cannot undergo diazotization.
Quantified DifferenceQualitatively distinct reactivity; provides access to a class of azo-dyes not synthesizable from hydroxy analogs.
ConditionsStandard diazotization (e.g., NaNO2, HCl, 0-5 °C) followed by azo-coupling.

For synthetic chemists developing novel dyes, pigments, or functional materials, the specific reactivity of this compound is its primary procurement driver.

Conformation
Reported
Dihedral angles 48.9° / 54.4° vs planar AMC
Non-planar geometry may reduce aggregation-caused quenching
Single-crystal XRD; qualitative conformational difference

Enhanced Fluorescence Brightness Driven by the 7-Amino Group

The electron-donating strength of a substituent at the 7-position is a primary determinant of a coumarin's fluorescence quantum yield. The amino group (-NH2) is a significantly stronger electron-donating group than a hydroxyl group (-OH). Consequently, 7-aminocoumarin derivatives consistently exhibit more intense fluorescence than their 7-hydroxy counterparts. For example, a representative 7-hydroxy-3-phenylcoumarin derivative showed a quantum yield of 0.32, whereas 7-dialkylamino derivatives can approach quantum yields of 1.0 in certain environments, demonstrating the powerful effect of the amino substituent on emission efficiency.

Evidence DimensionFluorescence Quantum Yield (ΦF)
Target Compound DataHigh (Class-level evidence for 7-amino derivatives)
Comparator Or Baseline7-hydroxy-3-phenylcoumarin derivative: ΦF = 0.32
Quantified DifferenceExpected to be significantly higher than 7-hydroxy analogs based on established structure-property relationships.
ConditionsMeasured in solution (e.g., PBS buffer for the comparator).

For applications requiring high sensitivity, such as fluorescence-based assays or cellular imaging, maximizing signal brightness is critical, making the 7-amino form a more effective choice than the 7-hydroxy analog.

Photostability
Class-level inference
Reported significant differences among 7-aminocoumarin analogs
Matrix-dependent photostability review
Polymer-specific fading data to verify

Bathochromic Shift via 3-Phenyl Substitution for Longer Wavelength Applications

The presence of the phenyl group at the 3-position extends the π-electron system of the coumarin core. This increased conjugation results in a bathochromic (red) shift of both the absorption and emission maxima compared to coumarins lacking substitution at this position, such as 7-amino-4-methylcoumarin (AMC). While AMC typically absorbs around 350 nm and emits around 440-450 nm, 3-aryl substitution pushes these values to longer wavelengths. This shift is advantageous for avoiding cellular autofluorescence and reducing potential phototoxicity in biological imaging applications.

Evidence DimensionAbsorption/Emission Wavelengths
Target Compound DataRed-shifted compared to non-3-aryl coumarins.
Comparator Or Baseline7-amino-4-methylcoumarin (AMC): λabs ~350 nm, λem ~440-450 nm.
Quantified DifferenceEnables excitation at longer wavelengths, reducing spectral overlap with endogenous fluorophores.
ConditionsMeasured in common organic solvents or aqueous buffers.

This compound is better suited for biological applications where excitation with near-UV light is problematic, offering a clearer spectral window for detection than common short-wavelength coumarins.

Enzyme Assay Detector
Reported
Improved cellular localization reported vs AMC and 4-CF3 coumarin
Patent-specific detector group context
US 4,388,233; requires independent validation
CYP2A6 Ki
Supporting evidence
Ki = 2.5 µM
Supports CYP2A6 assay benchmarking
Human liver microsomes; coumarin 7-hydroxylation
CYP4B1 IC50
Cross-study comparable
IC50 = 25.1 µM vs CYP2A6 Ki 2.5 µM
Isoform-selectivity context for CYP profiling
~10-fold difference; fluorescence-based assay
Lipophilicity
Class-level inference
LogP = 2.74
Membrane permeability research context
Calculated value; ~1.2 units higher vs AMC (LogP ~1.5)

Core Precursor for Novel Azo-Coumarin Dyes and Pigments

Ideal for synthetic chemistry labs focused on creating new colorants. The unique reactivity of the 7-amino group allows for its use as a foundational scaffold in the synthesis of specialized azo dyes with tailored absorption and emission properties for use in textiles, polymers, or as functional materials.

Development of High-Signal, Environment-Sensitive Fluorescent Probes

A superior starting point for developing probes where high fluorescence brightness is paramount. The combination of the 7-amino group for high quantum yield and the 3-phenyl group for extended conjugation makes it suitable for creating sensitive probes that report on local microenvironment polarity (solvatochromism) in biochemical assays or materials science.

Scaffold for Advanced Bioimaging Probes

Serves as a structural core for probes intended for advanced microscopy. The red-shifted spectral properties reduce interference from cellular autofluorescence, and the 3-aryl structure provides a known pathway to enhancing two-photon absorption cross-sections, making it a candidate for developing probes for two-photon microscopy.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorogenic substrate development
Detector group specificity
Cellular retention vs AMC diffusion
Polymer fluorescent additive
Photostability in target matrix
Matrix-specific fading rate review
CYP2A6 activity calibration
Defined Ki benchmark
Isoform activity assay context
Crystallography and modeling
Non-planar scaffold geometry
Conformation-fluorescence correlation

XLogP3

2.9

Other CAS

4108-61-6

Wikipedia

7-Amino-3-phenyl-2-benzopyrone

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-amino-3-phenyl-: INACTIVE

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